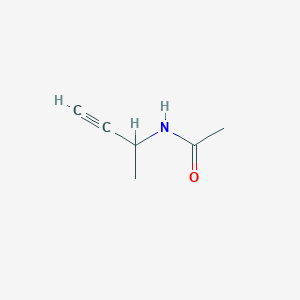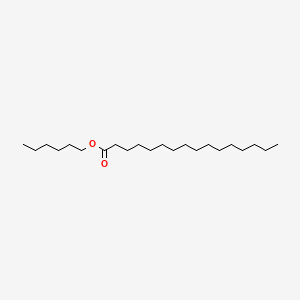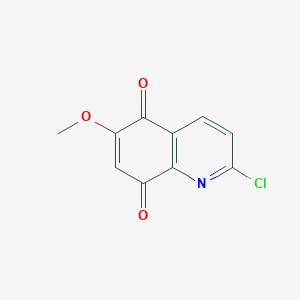
2-Chloro-6-methoxyquinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methoxyquinoline-5,8-dione is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . It is also known by its synonyms 2-Chloro-6-methoxy-5,8-quinolinedione and 5,8-quinolinedione, 2-chloro-6-methoxy .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) . The structure of (E)-6-chloro-7-[2-(N,N-diethylamino)vinyl]quinoline-5,8-dione was confirmed by X-ray structural analysis .Chemical Reactions Analysis
Quinoline and its analogues have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Mécanisme D'action
While the specific mechanism of action for 2-Chloro-6-methoxyquinoline-5,8-dione is not mentioned in the search results, it’s worth noting that natural 5,8-quinolinedione antibiotics exhibit a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial activities . The structure–activity research showed that the 5,8-quinolinedione scaffold is responsible for its biological effect .
Orientations Futures
Propriétés
Numéro CAS |
42065-07-6 |
|---|---|
Formule moléculaire |
C10H6ClNO3 |
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
2-chloro-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H6ClNO3/c1-15-7-4-6(13)9-5(10(7)14)2-3-8(11)12-9/h2-4H,1H3 |
Clé InChI |
FJEPCSBUTWZVLD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)Cl |
SMILES canonique |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)Cl |
| 42065-07-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


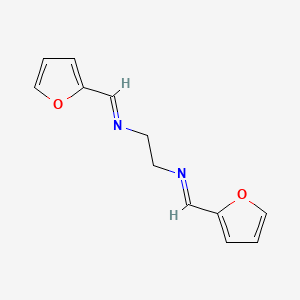
![Benzoic acid, 3-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester](/img/structure/B3190357.png)
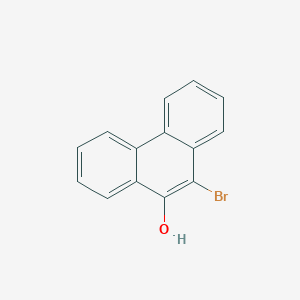
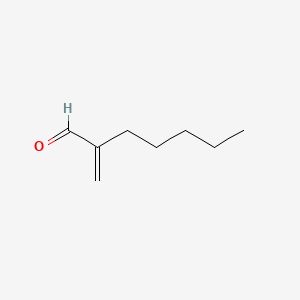
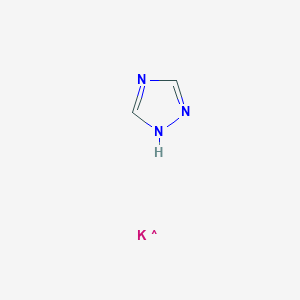

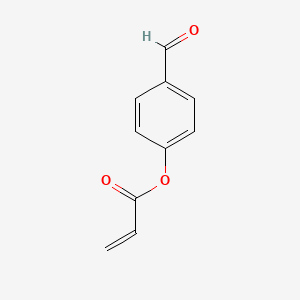



![Tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate](/img/structure/B3190435.png)
